![molecular formula C6H12Cl2N2S B1456139 [1-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride CAS No. 1332530-54-7](/img/structure/B1456139.png)
[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride
Overview
Description
“[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride” is a chemical compound that is related to the thiazole group . Thiazoles are a type of heterocyclic compound that has been extensively studied due to their diverse biological activities . They have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Synthesis Analysis
The synthesis of thiazole derivatives has been a subject of interest in many studies . For instance, a series of new Betti bases, which include “[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride”, have been synthesized via a one-pot three-component reaction of aromatic aldehydes, 5-methyl-1,3-thiazol-2-amine, and naphthalen-2-ol in glycerol in the presence of silica sulfuric acid (SSA) as a catalyst .Molecular Structure Analysis
The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Chemical Reactions Analysis
Thiazole derivatives have been found to undergo a variety of chemical reactions. For instance, molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antimicrobial Applications
Thiazole derivatives, including [1-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride, have been studied for their antimicrobial properties . They are known to exhibit activity against a variety of microbial strains. The compound’s structure allows it to interact with bacterial cell walls and disrupt their integrity, leading to the inhibition of bacterial growth .
Anticancer Activity
The thiazole moiety is a common feature in many anticancer agents. Research has indicated that thiazole derivatives can be effective in inhibiting tumor growth and proliferation. Modifications at different positions of the thiazole ring have yielded compounds with potent antitumor activities, making them promising candidates for cancer therapy .
Antifungal Efficacy
Thiazole compounds have also been synthesized and evaluated for their antifungal activities . Specific derivatives have shown effectiveness against various fungal pathogens, suggesting potential use in treating fungal infections .
Anti-Alzheimer’s Disease
Thiazole derivatives have shown promise as agents against neurodegenerative diseases, such as Alzheimer’s. They can potentially inhibit enzymes like beta-amyloid or tau proteins, which are implicated in the disease’s pathology, offering a pathway for therapeutic intervention .
Antihypertensive Properties
Some thiazole derivatives exhibit antihypertensive effects , meaning they can lower blood pressure. This is particularly important in the management of chronic conditions like hypertension, which is a major risk factor for cardiovascular diseases .
Antioxidant Effects
The antioxidant properties of thiazole derivatives make them useful in scavenging free radicals . This activity is beneficial in preventing oxidative stress, which is linked to various chronic diseases and aging processes .
Mechanism of Action
The mechanism of action of thiazole derivatives is diverse and depends on the specific compound. For example, Pramipexole, which contains a 2-amino-thiazole moiety linked to a cyclohexane ring structurally similar to dopamine’s catechol ring, exhibited dopamine D2 agonist activity and was used in the treatment of Parkinson’s disease .
Future Directions
Thiazole derivatives continue to be a focus of research due to their diverse biological activities and potential therapeutic applications . Future research may focus on the design and development of new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
properties
IUPAC Name |
1-(5-methyl-1,3-thiazol-2-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S.2ClH/c1-4-3-8-6(9-4)5(2)7;;/h3,5H,7H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRSEBDAWCEKGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)C(C)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



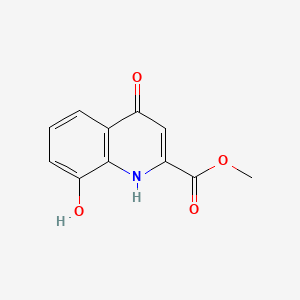
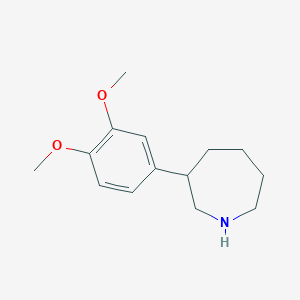

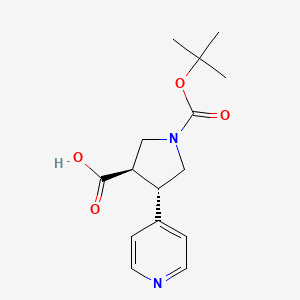

![2-[2-(Methylamino)ethyl]-1,2-thiazolidine-1,1-dione](/img/structure/B1456066.png)
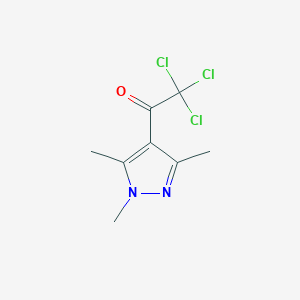

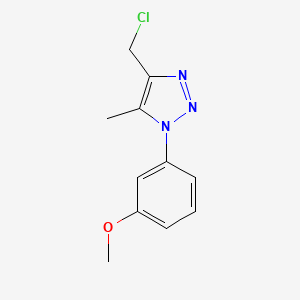
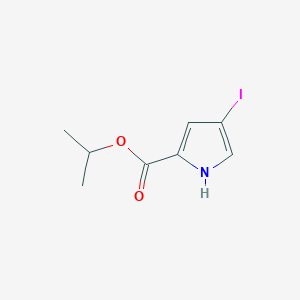



![7-Chloro-8-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1456079.png)